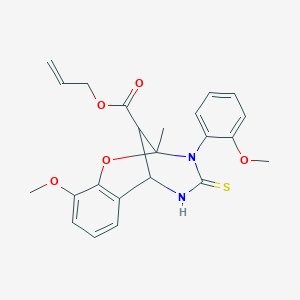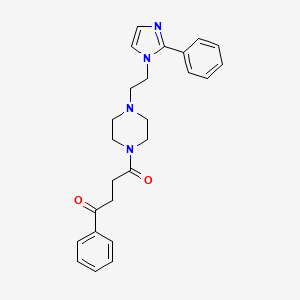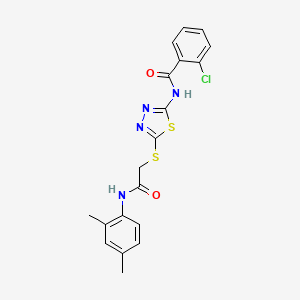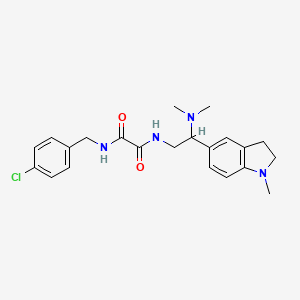
2-Fluorobencilfosfonato de dietilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Diethyl 2-Fluorobenzylphosphonate involves several steps. A mixture of triethyl phosphite and 1-(bromomethyl)-2-fluorobenzene was stirred under N2 at 87 °C overnight . The mixture was then cooled to room temperature .
Molecular Structure Analysis
The molecular formula of Diethyl 2-Fluorobenzylphosphonate is CHFOP . It has an average mass of 260.199 Da and a monoisotopic mass of 260.061371 Da .
Chemical Reactions Analysis
Diethyl 2-Fluorobenzylphosphonate can undergo various chemical reactions. For instance, it can react via dipolar cycloaddition and other pathways to provide access to diverse classes of nitrogen heterocycles .
Physical And Chemical Properties Analysis
Diethyl 2-Fluorobenzylphosphonate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 324.7±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.7±3.0 kJ/mol .
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado varios derivados de bencilfosfonato de dietilo, incluyendo el 2-Fluorobencilfosfonato de dietilo, y han evaluado sus propiedades antimicrobianas . Notablemente, dos compuestos demostraron una actividad comparable a la de agentes antimicrobianos establecidos como la ciprofloxacina, la bleomicina y la cloxacilina.
- Se estudió la hidrólisis ácida en dos pasos de los α-hidroxi-bencilfosfonatos y derivados relacionados para determinar la cinética y la reactividad. Esta investigación arroja luz sobre el comportamiento de los fosfonatos sustituidos de manera diferente durante la hidrólisis .
- El O,O-dietil 3-carbamoil-4-hidroxi(5-oxopirrolidin-2-il)fosfonato se obtuvo a partir del O,O-dietil 2-bencil-4,5-dimetoxicarbonil(isoxazolidin-3-il)fosfonato mediante hidrogenación y posterior tratamiento con amoníaco. Además, la transformación del O,O-dietil 2-bencil-4,5-dihidroximetil(isoxazolidin-3-il)fosfonato condujo a O,O-dietil 3-aminometil-4 … (más detalles disponibles en el estudio citado) .
Agentes antimicrobianos
Cinética de hidrólisis
Funcionalización y transformación
Safety and Hazards
Mecanismo De Acción
Target of Action
Diethyl 2-Fluorobenzylphosphonate is a phosphonate compound. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the structure of natural substrates, thus interfering with the enzyme’s ability to catalyze its intended reaction .
Biochemical Pathways
Phosphonates are known to interfere with various metabolic pathways due to their ability to inhibit key enzymes .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Phosphonates, in general, can disrupt normal cellular function by inhibiting key metabolic enzymes .
Análisis Bioquímico
Cellular Effects
Given its potential to mimic phosphates and carboxylates, it could influence cell function by interacting with various cellular pathways, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMXNFVVHBLMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
![(2-Hydroxypropyl){[4-(4-{[(2-hydroxypropyl)amino]sulfonyl}phenyl)phenyl]sulfon yl}amine](/img/structure/B2403333.png)


![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)





